molecular formula C8H4FIN2O2 B12331026 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

Cat. No.: B12331026
M. Wt: 306.03 g/mol
InChI Key: CCKHUKVMCNIPAS-UHFFFAOYSA-N
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Description

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Iodination: Iodine, iodine monochloride

    Carboxylation: Carbon dioxide, Grignard reagents

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-fluoro-3-iodo-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

5-Fluoro-3-iodo-2H-indazole-6-carboxylic acid is a derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H5FIN2O2C_8H_5FIN_2O_2, with a molecular weight of approximately 292.04 g/mol. The compound features a unique indazole core with fluorine and iodine substituents, which contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Indazole Core : The initial step often includes the cyclization of appropriate precursors under acidic or basic conditions.
  • Halogenation : The introduction of fluorine and iodine can be achieved using halogenating agents such as iodine monochloride or N-fluorobenzenesulfonimide.
  • Carboxylation : The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide in the presence of bases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to significant cytotoxicity against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
This compoundHCT116 (Colon Cancer)12.4
This compoundMDA-MB-231 (Breast Cancer)15.6

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets, including:

  • Kinase Inhibition : Indazoles are known to inhibit various kinases involved in cancer progression.
  • Cell Cycle Arrest : These compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that indazole derivatives can modulate inflammatory pathways, providing additional therapeutic benefits.

Structure-Activity Relationships (SAR)

The presence of both fluorine and iodine in the structure significantly affects the compound's biological properties. Research has shown that:

  • Fluorine Substitution : Enhances lipophilicity and bioavailability, improving cellular uptake.
  • Iodine Substitution : Contributes to increased interaction with target proteins due to its larger size and unique electronic properties.

Case Studies and Research Findings

Several case studies have documented the efficacy of indazole derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of indazole derivatives were tested against HCT116 and MDA-MB-231 cell lines, revealing that modifications at the 5-position (such as fluorine substitution) resulted in enhanced potency.
    • Reference: "Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug" .
  • In Vivo Studies : Animal models treated with indazole derivatives showed significant tumor reduction compared to controls, indicating their potential for further development as anticancer agents.
    • Reference: "Recent Advances in Indazole-Containing Derivatives" .

Properties

Molecular Formula

C8H4FIN2O2

Molecular Weight

306.03 g/mol

IUPAC Name

5-fluoro-3-iodo-2H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H4FIN2O2/c9-5-1-4-6(11-12-7(4)10)2-3(5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

CCKHUKVMCNIPAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)I)F)C(=O)O

Origin of Product

United States

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